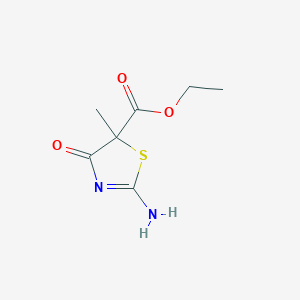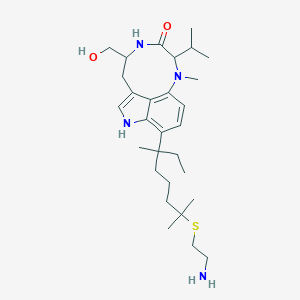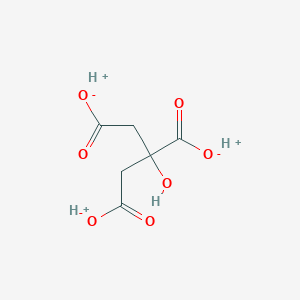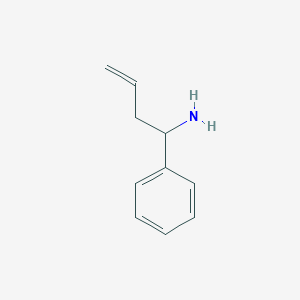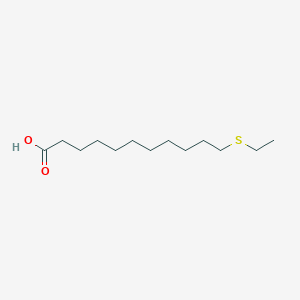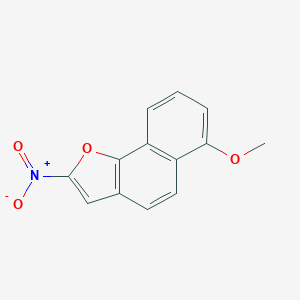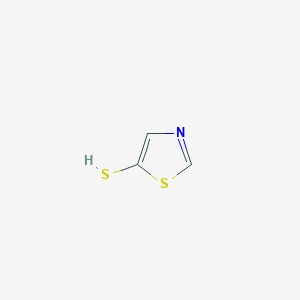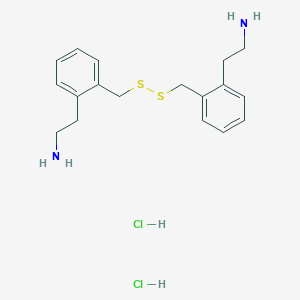
Bis(2-amino-3-phenylpropyl) disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-amino-3-phenylpropyl) disulfide, also known as BAPD, is a disulfide compound that has been widely studied for its potential therapeutic applications. BAPD has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. In
Mécanisme D'action
The mechanism of action of Bis(2-amino-3-phenylpropyl) disulfide is not fully understood, but it is believed to involve the modulation of various signaling pathways. Bis(2-amino-3-phenylpropyl) disulfide has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation and cancer. Bis(2-amino-3-phenylpropyl) disulfide has also been shown to activate the AMPK pathway, which is involved in energy regulation and cellular metabolism.
Effets Biochimiques Et Physiologiques
Bis(2-amino-3-phenylpropyl) disulfide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit tumor growth, and improve glucose metabolism. Bis(2-amino-3-phenylpropyl) disulfide has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Bis(2-amino-3-phenylpropyl) disulfide is its wide range of biological activities, which make it a promising candidate for therapeutic applications. Additionally, Bis(2-amino-3-phenylpropyl) disulfide is relatively easy to synthesize and purify. However, one limitation of Bis(2-amino-3-phenylpropyl) disulfide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for Bis(2-amino-3-phenylpropyl) disulfide research. One area of interest is the development of Bis(2-amino-3-phenylpropyl) disulfide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of Bis(2-amino-3-phenylpropyl) disulfide's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of Bis(2-amino-3-phenylpropyl) disulfide and its potential therapeutic applications.
Méthodes De Synthèse
Bis(2-amino-3-phenylpropyl) disulfide can be synthesized through a variety of methods, including the reaction of 2-amino-3-phenylpropylamine with disulfur dichloride, or the reaction of 2-amino-3-phenylpropylamine with sulfur monochloride followed by oxidation. The purity of the synthesized Bis(2-amino-3-phenylpropyl) disulfide can be improved through recrystallization.
Applications De Recherche Scientifique
Bis(2-amino-3-phenylpropyl) disulfide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Bis(2-amino-3-phenylpropyl) disulfide has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, Bis(2-amino-3-phenylpropyl) disulfide has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Propriétés
Numéro CAS |
118433-74-2 |
|---|---|
Nom du produit |
Bis(2-amino-3-phenylpropyl) disulfide |
Formule moléculaire |
C18H26Cl2N2S2 |
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
2-[2-[[[2-(2-aminoethyl)phenyl]methyldisulfanyl]methyl]phenyl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C18H24N2S2.2ClH/c19-11-9-15-5-1-3-7-17(15)13-21-22-14-18-8-4-2-6-16(18)10-12-20;;/h1-8H,9-14,19-20H2;2*1H |
Clé InChI |
PJMDTMUHEHZHSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCN)CSSCC2=CC=CC=C2CCN.Cl.Cl |
SMILES canonique |
C1=CC=C(C(=C1)CCN)CSSCC2=CC=CC=C2CCN.Cl.Cl |
Numéros CAS associés |
118433-74-2 (Hydrochloride) 118433-74-2 (Parent) |
Synonymes |
B-TAPP bis(1-thio-2-amino-3-phenylpropane) bis(1-thio-2-amino-3-phenylpropane) hydrochloride bis(2-amino-3-phenylpropyl) disulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)


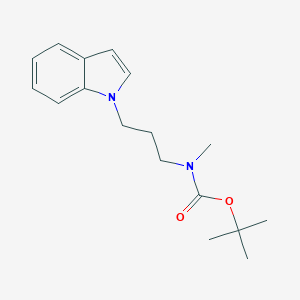
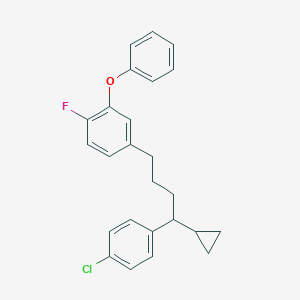

![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)
